molecular formula C11H10O B15072249 Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one

Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one

Cat. No.: B15072249
M. Wt: 158.20 g/mol
InChI Key: FIOKIHHIRWMUGM-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one (CAS 58494-23-8) is a high-purity spirocyclic compound of significant interest in scientific research and development. It features a unique structure where a cyclopropane ring and an indanone moiety share a central spiro carbon atom, creating a rigid, three-dimensional framework that is highly valuable in medicinal chemistry . This compound serves as a versatile building block for the synthesis of more complex molecules. Its spirocyclic architecture is often explored as a bioisostere, which can be used to optimize the properties of lead compounds, including their solubility, metabolic stability, and conformational characteristics . The core spiro[cyclopropane-1,1'-inden] structure is a key pharmacophore in drug discovery. Research on closely related analogues, such as spiro[cyclopropane-1,3'-indolin]-2'-ones, has demonstrated promising biological activity, including potent effects against various human cancer cell lines, highlighting the potential of this chemical class in the development of new anticancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can use this compound as a key intermediate in organic synthesis and for exploring new chemical entities in fields like materials science and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

spiro[2H-indene-3,1'-cyclopropane]-1-one

InChI

InChI=1S/C11H10O/c12-10-7-11(5-6-11)9-4-2-1-3-8(9)10/h1-4H,5-7H2

InChI Key

FIOKIHHIRWMUGM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies for Spiro Cyclopropane 1,1 Inden 3 2 H One and Analogous Spiro Cyclopropane Indenone Derivatives

Direct Cyclopropanation Strategies for Spiro-Indenone Systems

Direct cyclopropanation methods involve the formation of the three-membered cyclopropane (B1198618) ring directly onto an indenone precursor. These strategies are often favored for their atom economy and straightforward approach to the target scaffold.

Metal-Free Cyclopropanation Approaches Utilizing Tosylhydrazone Salts

A notable advancement in cyclopropanation has been the development of metal-free conditions, often employing tosylhydrazone salts as stable and safe precursors to diazo compounds. These reactions typically proceed via the in situ generation of a diazo species from the corresponding N-tosylhydrazone in the presence of a base. This diazo compound then undergoes a [2+1] cycloaddition with an appropriate alkene.

For the synthesis of spiro[cyclopropane-indenone] systems, this approach can be envisioned through the reaction of an exocyclic methylene (B1212753) indenone with a diazo compound generated from a tosylhydrazone. Research into analogous systems, such as the cyclopropanation of 3-methyleneindolin-2-ones, has demonstrated the feasibility of this method. rsc.org In these cases, the use of tosylhydrazone salts provides a safe and efficient alternative to handling potentially explosive diazo compounds directly. The reaction generally proceeds in the presence of a base like potassium carbonate (K2CO3) and can be facilitated by a phase-transfer catalyst. rsc.orgresearchgate.net This methodology is attractive due to its operational simplicity and the wide availability of tosylhydrazone precursors. dntb.gov.uaresearchgate.net

Recent developments have also highlighted light-driven, transition-metal-free intramolecular cyclopropanation of alkene-tethered N-tosylhydrazones, offering a radical-free pathway to fused-cyclopropane systems. acs.org

Diastereoselective and Enantioselective Cyclopropanation Protocols

Achieving stereocontrol in the formation of the spirocyclopropane ring is of paramount importance, given the biological significance of chiral molecules. Both diastereoselective and enantioselective methods have been developed for the synthesis of spiro[cyclopropane-indenone] analogs.

Diastereoselective Synthesis:

Diastereoselectivity is often achieved by employing substrates with pre-existing stereocenters that direct the approach of the cyclopropanating agent. For instance, the cyclopropanation of aza-aurones with tosylhydrazones has been shown to proceed with high diastereoselectivity, affording C2-spirocyclopropanated derivatives in high yields. rsc.orgresearchgate.net Similarly, sequential [1+2] annulation reactions of indolin-2-imines with α-aryl vinylsulfonium salts have led to functionalized spiro[cyclopropane-1,3'-indolin]-2'-imines with high diastereoselectivity. rsc.org These methods highlight the influence of the substrate's steric and electronic properties on the stereochemical outcome of the reaction. nih.govnih.gov

Enantioselective Synthesis:

Enantioselective cyclopropanation is typically achieved through the use of chiral catalysts. Organocatalysis has emerged as a powerful tool in this regard. For example, a squaramide-catalyzed [2+1] cycloaddition reaction between 2-arylidene-1,3-indanediones and 3-bromooxindoles has been developed to synthesize bispiro[indanedione-oxindole-cyclopropane]s in high yields with excellent diastereo- and enantioselectivities. researchgate.netacs.org In this reaction, an ammonium (B1175870) ylide is generated in situ as a key intermediate.

Another approach involves the use of dinuclear zinc catalysts in a Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones to yield enantiomerically pure spiro[indanone-2,3'-isochromane-1-one] derivatives. rsc.org Furthermore, engineered myoglobin (B1173299) has been utilized as a biocatalyst for the highly stereoselective synthesis of nitrile-substituted cyclopropanes, demonstrating the potential of chemo-biocatalytic strategies. rochester.edu Rhodium(II) catalysts have also been employed in the asymmetric cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles, which serve as precursors to azavinyl carbenes. nih.gov

The following table summarizes selected examples of diastereoselective and enantioselective cyclopropanation reactions leading to spirocyclic systems analogous to spiro[cyclopropane-indenone].

Precursor(s)Reagent/CatalystProduct TypeStereoselectivityYield
3-Methyleneindolin-2-ones, Tosylhydrazone saltsMetal-freeSpiro[cyclopropane-1,3'-indolin]-2'-onesHigh diastereoselectivityHigh
Aza-aurones, TosylhydrazonesBase, Benzyl triethylammonium (B8662869) chloride2-Spirocyclopropyl-indolin-3-onesHigh diastereoselectivityHigh
2-Arylidene-1,3-indanediones, 3-BromooxindolesSquaramide catalystBispiro[indanedione-oxindole-cyclopropane]s>20:1 dr, up to 97% eeUp to 99%
α-Hydroxy indanones, ortho-Ester chalconesDinuclear zinc catalystSpiro[indanone-2,3'-isochromane-1-one]s>20:1 dr, >99% eeGood

Michael-Initiated Ring Closure (MIRC) Reactions for Spirocyclopropane Formation

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful cascade process for the synthesis of cyclopropanes. researchgate.netrsc.orgresearchgate.net This reaction involves the conjugate addition of a nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor) that also contains a leaving group at the α-position. The resulting enolate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.

For the synthesis of spiro[cyclopropane-indenone] derivatives, a suitable Michael acceptor would be an indenone derivative bearing a leaving group. The reaction of such a precursor with a nucleophile would initiate the cascade, leading to the spirocyclic product. A notable example is the organocatalytic asymmetric vinylogous Michael addition of 4-nitroisoxazole (B72013) derivatives to N-Boc isatylidene malonates, which is followed by an intramolecular alkylation to afford spiro-cyclopropyl oxindole (B195798) derivatives. nih.gov This demonstrates the utility of the MIRC strategy in constructing complex spirocyclic systems with high stereocontrol. The choice of nucleophile, solvent, and catalyst is crucial for the success and stereochemical outcome of the reaction. researchgate.net

Cyclopropanation of Olefinic Indenone Precursors

Intramolecular cyclopropanation of olefinic precursors represents an efficient strategy for the construction of fused or spirocyclic systems. In the context of spiro[cyclopropane-indenone] synthesis, this would involve an indenone derivative tethered to an alkene moiety. The cyclopropanation can be induced by various methods, including transition metal catalysis or metal-free conditions.

For instance, the reaction of an appropriately substituted indanone can lead to the formation of an olefinic intermediate, which can then undergo intramolecular cyclopropanation. nih.gov The stereochemical outcome of such reactions can often be controlled by the geometry of the olefin and the nature of the catalyst or reagents employed. rsc.org

Multi-Component and Cascade Reaction Pathways to Spiro[cyclopropane-Indenone] Scaffolds

Multi-component and cascade reactions offer a highly efficient means of assembling complex molecular architectures from simple starting materials in a single operation, thereby minimizing waste and improving synthetic efficiency.

[3+2] Cycloaddition Reactions (e.g., Azomethine Ylides, Spirocyclopropyl 1,3-Dicarbonyls)

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings and has been adapted for the synthesis of spirocyclic systems. rsc.org

Azomethine Ylides:

Azomethine ylides are common 1,3-dipoles used in [3+2] cycloaddition reactions. uchicago.edu The reaction of an azomethine ylide with a suitable dipolarophile, such as an activated alkene, can lead to the formation of a pyrrolidine (B122466) ring. In the context of spiro[cyclopropane-indenone] synthesis, a strategy could involve the [3+2] cycloaddition of an azomethine ylide to an exocyclic methylene indenone. The resulting spiro-pyrrolidinyl-indenone could then potentially be further transformed. The regioselectivity and stereoselectivity of these reactions are often predictable based on frontier molecular orbital theory. nih.gov The generation of azomethine ylides in situ from readily available starting materials, such as isatins and α-amino acids, makes this a versatile method. nih.gov

Spirocyclopropyl 1,3-Dicarbonyls:

Donor-acceptor cyclopropanes, including those derived from 1,3-indanedione, can act as 1,3-dipole synthons in [3+2] cycloaddition reactions. nih.gov These strained three-membered rings can undergo ring-opening upon reaction with a suitable dipolarophile, leading to the formation of a five-membered ring. For example, the reaction of a spiro[cyclopropane-1,1'-indene]-1',3'-dione with an electron-deficient alkene could potentially lead to a cyclopentane-fused indanone system.

Organocatalytic Michael/Aldol (B89426) Cascade Reactions

Organocatalytic cascade reactions, particularly those involving Michael and aldol additions, have emerged as powerful strategies for the enantioselective synthesis of complex spirocyclic frameworks. These reactions often utilize chiral secondary amines as catalysts to activate α,β-unsaturated aldehydes, initiating a sequence of bond-forming events to construct multiple stereocenters in a single operation. nih.govrsc.orgku.ac.ae

A representative example of this methodology is the enantioselective synthesis of pyrazolone-fused spirocyclohexenols. In this formal [3+3] organocascade, a vinylogous Michael-aldol sequence is initiated by the reaction of α,β-unsaturated aldehydes with α-arylidene pyrazolinones. nih.gov The key to this transformation is the catalytic generation of α,β-unsaturated iminium ions from the enals, followed by a tandem dienolate/enolate formation from the pyrazolinones, leading to the desired spiroheterocycles with good yields and selectivities. nih.gov

Similarly, asymmetric sulfa-Michael/aldol cascade reactions have been developed for the synthesis of spiro[indoline-2,3'-thiophene]-3-ones. rsc.org This approach utilizes a squaramide derived from cinchona alkaloids to catalyze the reaction between 2-ylideneoxindoles and 1,4-dithiane-2,5-diol, affording spirooxindoles with a 3-amine-tetrahydrothiophene moiety. rsc.org This reaction proceeds with high yields and excellent stereoselectivities, and in some cases, the optical purity of the product can be enhanced through cocrystallization. rsc.org

Another variation involves a Michael-Michael-aldol cascade reaction for the synthesis of spirooxindole derivatives. rsc.orgku.ac.ae This method has been shown to be effective with a variety of heterocycles, including oxindoles, benzofuranones, pyrazolones, and azlactones, producing the corresponding spiro compounds in good yields and with high diastereo- and enantioselectivity. rsc.orgku.ac.ae Furthermore, a formal [3+2] annulation strategy via an organocatalytic Michael-aldol cascade has been employed to construct enantioenriched spirocyclic oxindoles fused with tetrahydrothiophenes. nih.gov

Table 1: Examples of Organocatalytic Michael/Aldol Cascade Reactions for Spirocycle Synthesis

Catalyst Type Reactants Product Type Key Features
Secondary Amine α,β-Unsaturated aldehydes, α-Arylidene pyrazolinones Pyrazolone-fused spirocyclohexenols Formal [3+3] cycloaddition, vinylogous Michael-aldol sequence. nih.gov
Squaramide (from Cinchona) 2-Ylideneoxindoles, 1,4-Dithiane-2,5-diol Spiro[indoline-2,3'-thiophene]-3-ones Asymmetric sulfa-Michael/aldol cascade, high yields and stereoselectivities. rsc.org
Not Specified Various heterocycles (oxindoles, etc.) Spirooxindole derivatives Michael-Michael-aldol cascade, broad substrate scope. rsc.orgku.ac.ae
Not Specified Not Specified Spirocyclic oxindoles fused with tetrahydrothiophenes Formal [3+2] annulation. nih.gov

Domino Reaction Sequences (e.g., Tributylphosphine-Promoted)

Domino reactions, also known as cascade or tandem reactions, offer an efficient approach to the synthesis of complex molecules by combining multiple bond-forming steps in a single pot without the isolation of intermediates. Tributylphosphine (B147548) has been effectively utilized as a catalyst in such sequences to construct various spirocyclic systems. beilstein-archives.orgbeilstein-journals.orgnih.gov

For instance, the tributylphosphine-catalyzed reaction of isatylidene malononitriles and bis-chalcones in chloroform (B151607) at 65°C yields functionalized spiro[cyclohexane-1,3'-indolines] in good yields and with good diastereoselectivity. beilstein-archives.orgbeilstein-journals.orgnih.gov Interestingly, when 3-(ethoxycarbonylmethylene)oxindoles are used instead of isatylidene malononitriles, the reaction with bis-chalcones produces spiro[cyclohexane-1,3'-indolines] with a different regioselectivity. beilstein-archives.orgbeilstein-journals.orgnih.gov This highlights the tunability of the domino sequence based on the choice of substrates.

The mechanism of these reactions typically involves the initial addition of tributylphosphine to an electron-deficient alkene or alkyne, generating a zwitterionic intermediate. beilstein-journals.org This intermediate then participates in a series of subsequent reactions, such as Michael additions and intramolecular cyclizations, to build the spirocyclic framework. beilstein-journals.org The final step often involves the elimination of tributylphosphine, which regenerates the catalyst for the next cycle.

In a related domino annulation, tributylphosphine promotes the reaction of isatins and ethyl isatylidene cyanoacetates to produce spiro[indoline-3,2'-furan-3',3''-indolines] in satisfactory yields. beilstein-archives.orgbeilstein-journals.orgnih.gov The versatility of phosphine-catalyzed domino reactions makes them a valuable tool for accessing diverse spirooxindole systems from readily available starting materials. beilstein-archives.org

Table 2: Tributylphosphine-Promoted Domino Reactions for Spirocycle Synthesis

Reactant 1 Reactant 2 Product Key Features
Isatylidene malononitriles Bis-chalcones Spiro[cyclohexane-1,3'-indolines] Good yields and diastereoselectivity. beilstein-archives.orgbeilstein-journals.orgnih.gov
3-(Ethoxycarbonylmethylene)oxindoles Bis-chalcones Spiro[cyclohexane-1,3'-indolines] Different regioselectivity compared to the above reaction. beilstein-archives.orgbeilstein-journals.orgnih.gov
Isatins Ethyl isatylidene cyanoacetates Spiro[indoline-3,2'-furan-3',3''-indolines] Satisfactory yields. beilstein-archives.orgbeilstein-journals.orgnih.gov

Ring Transformation and Rearrangement Strategies for Spiro[cyclopropane-Indenone] Access

Spirocyclization from Appropriate Precursors

The direct construction of the spiro[cyclopropane-indenone] core often relies on the spirocyclization of suitably functionalized precursors. A notable example is the synthesis of 2-[2-(ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione. mdpi.com This synthesis involves a two-step sequence starting with the Knoevenagel condensation of 2-(ethoxymethoxy)benzaldehyde with indane-1,3-dione to form an intermediate benzylidene derivative. mdpi.com Subsequent Corey-Chaykovsky cyclopropanation of this alkene with dimethylsulfoxonium methylide furnishes the desired spirocyclopropane product. mdpi.com The success of this cyclopropanation is sensitive to reaction conditions, with the addition of the alkene to the ylide at 0°C being crucial for achieving a good yield. mdpi.com

Another approach to spirocyclopropanes fused to an indane system involves the reaction of arsonium (B1239301) bromides with 2-(4-(trifluoromethyl)benzylidene)-1H-indene-1,3(2H)-dione using a base like potassium fluoride (B91410) or potassium carbonate. researchgate.net This method provides the target spiro[cyclopropane-1,2'-indane]-1',3'-diones with high stereoselectivity. researchgate.net

The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) has been achieved through the reaction of indolin-2-one with 1,2-dibromoethane (B42909) in the presence of potassium hydroxide (B78521). nih.gov This method provides a direct route to the spirocyclopropyl oxindole core. Furthermore, a metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts has been developed as a safer alternative to using diazo compounds, yielding spiro[cyclopropane-1,3'-indolin]-2'-ones in high yields. rsc.org

Ring Expansion of Spirocyclopropanes

Ring expansion of spirocyclopropanes presents a strategic approach to access larger spirocyclic systems. The inherent strain in the three-membered ring of cyclopropane can be harnessed as a driving force for these transformations. For instance, the ring expansion of oxaspiro[2.2]pentanes to cyclobutanones can be initiated by Lewis acids or thermal induction. nih.gov This process proceeds through a stabilized cyclopropyl (B3062369) carbinyl cation, which undergoes a pinacol-like rearrangement. nih.gov The formation of a carbonyl group and the release of ring strain contribute to the favorability of this reaction. nih.gov

Similarly, 1-oxaspiro[2.3]hexanes can undergo a Lewis acid-mediated ring expansion to yield cyclopentanones. nih.gov The presence of an aryl or alkyl group can stabilize the carbocation intermediate, facilitating the rearrangement. nih.gov While direct examples of ring expansions leading to the spiro[cyclopropane-indenone] skeleton are not extensively documented, the general principle suggests that a suitably substituted spirocyclopropane could potentially undergo a controlled ring expansion to form the five-membered ring of the indenone system.

Divinylcyclopropane Rearrangements

The divinylcyclopropane rearrangement is a powerful thermal isomerization that converts 1,2-divinylcyclopropanes into cycloheptadienes. wikipedia.org This rearrangement is conceptually related to the Cope rearrangement and is driven by the release of ring strain from the cyclopropane ring. wikipedia.org The reaction typically proceeds through a concerted nih.govnih.gov-sigmatropic rearrangement, although a stepwise mechanism involving a diradical intermediate is also possible, particularly for trans-substituted divinylcyclopropanes. nih.gov

While the classic divinylcyclopropane rearrangement leads to a seven-membered ring, variations of this reaction can be envisioned for the synthesis of spirocyclic systems. For example, a divinylcyclopropane unit tethered to an indene (B144670) precursor could potentially undergo a rearrangement to form a spiro-fused seven-membered ring. More relevant to the indenone core, rearrangements involving vinylcyclopropanes can lead to cyclopentenes. nih.gov This transformation, though often requiring high temperatures, could be a potential, albeit less direct, route to constructing the five-membered ring of the indenone system.

Bio-inspired syntheses have utilized divinylcyclopropane rearrangements to construct complex polycyclic systems. For example, a cis-aryl-vinyl-cyclopropane rearrangement has been used to form a tricyclic cyclohepta[cd]oxindole core, demonstrating the utility of this rearrangement in forming fused ring systems involving indole (B1671886) moieties. nih.gov

Sustainable and Green Chemistry Considerations in Spiro[cyclopropane-Indenone] Synthesis

In recent years, the principles of green and sustainable chemistry have become increasingly important in the design of synthetic routes. For the synthesis of spiro[cyclopropane-indenone] and related spirocyclic compounds, several strategies have been explored to improve the environmental footprint of these processes.

One approach is the use of reusable catalysts. For example, a metal-organic framework, MIL-101(Cr), has been successfully employed as a heterogeneous catalyst for the one-pot synthesis of spirooxindoles. rsc.org This catalyst offers advantages such as low catalyst loading, easy separation from the reaction mixture, and reusability, all of which contribute to a more sustainable process. rsc.org The reactions can also be performed under solvent-free conditions or in water, further enhancing their green credentials. rsc.org

Electrochemical methods offer another green alternative for the synthesis of spirocyclopropanes. An electro-catalyzed reaction has been developed for the synthesis of spirocyclopropane derivatives from indan-1,3-dione and aromatic aldehydes or 2-benzylidenemalononitrile derivatives. nih.gov This method involves a sequence of Michael addition, halogenation, and intramolecular ring-closing reactions, and it is carried out at room temperature using sodium bromide as both an electrolyte and a brominating agent in propanol. nih.gov

The development of chemo- and diastereo-selective (3+2) cycloaddition reactions using simple and inexpensive catalysts like sodium hydroxide also aligns with the principles of green chemistry. Such a process has been developed for the synthesis of spiro(cyclopentane-1,3'-indoline) derivatives from donor-acceptor cyclopropanes and α,β-unsaturated enamides. frontiersin.org The use of green solvents like 2-methyl-substituted THF has also been explored in these reactions. frontiersin.org

Ultrasonication-Assisted Reaction Enhancement

The application of ultrasonic irradiation as a green chemistry tool has demonstrated significant potential in accelerating the synthesis of complex organic molecules, including spiro[cyclopropane-indenone] derivatives. Sonochemistry enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. This phenomenon can lead to increased reaction rates, higher yields, and shorter reaction times compared to conventional heating methods. researchgate.netnih.govorientjchem.org

The general advantages of using ultrasound in the synthesis of spiro compounds include milder reaction conditions and improved efficiency. nih.gov For instance, in the multi-component synthesis of spirooxindole derivatives, a close analog to the indenone system, ultrasound irradiation has been shown to dramatically reduce reaction times from hours to minutes and increase product yields significantly. nih.govorientjchem.org These enhancements are attributed to the improved mass transfer and the high-energy microenvironment created by acoustic cavitation.

Table 1: Effect of Ultrasonication on the Synthesis of an Analogous Spiro[cyclobutane-indenone] Derivative ajgreenchem.comajgreenchem.com

ConditionReaction RateKey ParametersNotes
With Ultrasound IrradiationSignificantly Increased40 kHz, 300 WReaction follows pseudo-first-order kinetics.
Without Ultrasound (Silent Condition)BaselineConventional StirringThe reaction rate is considerably lower compared to the sonicated method.

Solvent Optimization and Catalyst-Free Conditions

The development of synthetic routes that eliminate the need for catalysts, particularly those based on transition metals, is a primary goal in green chemistry. Catalyst-free cyclopropanation reactions often rely on thermal activation or the use of highly reactive precursors. researchgate.net Furthermore, the choice of solvent can profoundly influence the reaction's yield, selectivity, and rate, making solvent optimization a critical step in developing efficient synthetic protocols. nih.gov

For the synthesis of spiro[cyclopropane-indenone] analogs, catalyst-free conditions have been successfully employed. For example, a novel series of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives were synthesized in high yields from 3-diazooxindole (B1620072) and electron-deficient olefins under catalyst- and solvent-free thermal conditions. researchgate.net The proposed mechanism involves a [3+2] cycloaddition followed by ring contraction and the expulsion of nitrogen gas. researchgate.net This approach highlights the potential for synthesizing the target spiro[cyclopropane-1,1'-inden]-3'(2'H)-one without a catalyst, likely by reacting an appropriate indene precursor with a diazo compound.

Solvent selection plays a crucial role in directing the outcome of such syntheses. In the synthesis of spiro-cyclopropane compounds via the dearomatization of indole derivatives, a systematic screening of solvents revealed that a mixture of isopropyl alcohol and ethanol (B145695) (iPrOH/EtOH) provided the optimal balance of yield and diastereoselectivity. dicp.ac.cn While polar aprotic solvents like CH2Cl2 and THF gave moderate yields, alcohols significantly improved the reaction's efficiency. dicp.ac.cn Specifically, an iPrOH/EtOH ratio of 10:1 resulted in a high yield (82%) and a diastereomeric ratio of 13:1. dicp.ac.cn This underscores the importance of solvent polarity and its ability to stabilize transition states in the cyclopropanation process. The optimization of the solvent system is therefore a key strategy for achieving high efficiency and selectivity in the synthesis of spiro[cyclopropane-indenone] structures.

Table 2: Solvent Optimization for the Synthesis of an Analogous Spiro-Cyclopropane Compound dicp.ac.cn

SolventYield (%)Diastereomeric Ratio (d.r.)
CH2Cl2713:1
DCE754:1
THF653:1
EtOH8710:1
iPrOH7819:1
iPrOH/EtOH (10:1)8213:1

Advanced Spectroscopic and Structural Characterization of Spiro Cyclopropane 1,1 Inden 3 2 H One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Proton NMR spectroscopy would provide detailed information about the number of different types of protons, their electronic environments, and their connectivity. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal the dihedral angles between adjacent protons, helping to establish the stereochemistry of the cyclopropane (B1198618) ring relative to the indanone moiety. A detailed analysis of the aromatic and aliphatic regions of the spectrum would be necessary to assign each proton.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the spiro carbon, the carbonyl carbon, the carbons of the cyclopropane ring, and the aromatic and aliphatic carbons of the indene (B144670) unit would provide a complete map of the carbon skeleton.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the directly attached carbon atoms.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns to elucidate the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS would be used to determine the exact mass of the molecular ion with high precision. This measurement would allow for the unambiguous determination of the elemental formula of Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS would be employed to assess the purity of the compound and to confirm its identity. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main component would provide a characteristic fragmentation pattern that could be used as a fingerprint for the compound. The fragmentation would likely involve characteristic losses of small molecules such as CO and ethylene (B1197577) from the indanone and cyclopropane rings, respectively.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, followed by a series of fragment ions.

Loss of CO: A primary fragmentation pathway for cyclic ketones is the expulsion of a carbon monoxide molecule (28 Da), leading to the formation of a stable radical cation.

Rearrangements of the Cyclopropane Ring: The high strain energy of the cyclopropane ring can lead to ring-opening reactions upon ionization, followed by subsequent fragmentation. This can result in the loss of ethylene (C₂H₄, 28 Da) or other small hydrocarbon fragments.

Retro-Diels-Alder (RDA) type reactions: Although not a classic RDA substrate, fragmentation resembling this pathway can occur in the indene portion of the molecule, leading to the cleavage of the six-membered ring.

The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for its identification and the confirmation of its constituent parts. The precise fragmentation pattern would be determined by the relative stability of the resulting fragment ions and neutral species.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

m/z Value Proposed Fragment Neutral Loss
M⁺ [C₁₁H₁₀O]⁺ -
M - 28 [C₁₀H₁₀]⁺ CO
M - 29 [C₁₀H₉]⁺ CHO

Note: This table is predictive and based on common fragmentation patterns of related structures. Actual experimental data would be required for definitive assignments.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, offering precise data on bond lengths, bond angles, and intermolecular interactions. For spirocyclic compounds, this technique is invaluable for determining the exact three-dimensional arrangement and, for chiral molecules, the absolute stereochemistry. researchgate.netacs.org

This technique would definitively establish the spiro-junction and the relative orientation of the two ring systems in this compound. In the solid state, molecules would likely be linked by intermolecular forces, such as hydrogen bonds if suitable functional groups were present, or van der Waals interactions, forming specific packing arrangements in the crystal lattice. nih.gov

Table 2: Representative Crystallographic Data for a Related Spiro[cyclopropane-indolinone] Compound nih.gov

Parameter Value
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18
Crystal System Orthorhombic
Space Group Not specified
a (Å) 7.4348 (6)
b (Å) 14.0589 (11)
c (Å) 15.6401 (16)
V (ų) 1634.8 (2)

Vibrational Spectroscopy: Infrared (IR) for Key Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be due to the carbonyl (C=O) stretching vibration of the ketone group in the indanone ring. This typically appears as a strong absorption in the region of 1690-1720 cm⁻¹. The exact position would be influenced by ring strain and conjugation. The spectrum would also show characteristic absorptions for C-H bonds. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropane and the CH₂ group in the indanone ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. mdpi.comacs.org

Table 3: Expected Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretching 1690 - 1720 Strong
Aromatic C-H Stretching 3000 - 3100 Medium-Weak
Aliphatic C-H Stretching 2850 - 3000 Medium
Aromatic C=C Stretching 1450 - 1600 Medium-Variable

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

This compound possesses a spirocyclic center, which can be a source of chirality if the molecule lacks a plane of symmetry. If the compound is chiral and can be resolved into its enantiomers, chiroptical spectroscopy techniques like Circular Dichroism (CD) become essential.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, showing positive and negative peaks (Cotton effects) that are mirror images of each other. This technique is highly sensitive to the three-dimensional structure and absolute configuration of the molecule. science.gov

For a chiral spiro compound, CD spectroscopy can be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of an enantiomer can be assigned. science.gov

Determine Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By measuring the CD of a non-racemic sample and comparing it to that of a pure enantiomer, the enantiomeric excess can be accurately determined.

The applicability of this section is contingent on whether this compound is indeed chiral and has been separated into its enantiomers. The presence of the spiro center suggests that chirality is possible.

Chemical Reactivity and Transformations of Spiro Cyclopropane 1,1 Inden 3 2 H One

Oxidation and Reduction Pathways of the Ketone Moiety and Indene (B144670) Core

The ketone group at the 3'-position of the indene ring is a primary site for oxidation and reduction reactions. Standard organic transformations can be applied to this functional group to yield a variety of derivatives.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding spiro[cyclopropane-1,1'-inden]-3'(2'H)-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent can influence the stereoselectivity of the reaction, potentially leading to different diastereomers of the resulting alcohol.

Oxidation: While the ketone is already in a relatively high oxidation state, the indene core can be susceptible to oxidation, particularly under harsh conditions. Oxidizing agents could potentially lead to cleavage of the aromatic ring or other oxidative transformations. However, specific studies on the oxidation of the indene core in this particular spiro compound are not extensively documented.

Electrophilic and Nucleophilic Substitution Reactions on the Indene System

The indene system, with its aromatic and non-aromatic portions, offers sites for both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indene moiety is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of substitution will be directed by the existing substituents on the ring.

Nucleophilic Reactions: The carbon atom of the ketone group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a variety of addition products. Furthermore, the carbon atoms of the cyclopropane (B1198618) ring can also be targets for nucleophilic attack, often leading to ring-opening, which is discussed in more detail in section 4.3. nih.gov

Ring-Opening Reactions of the Strained Cyclopropane Ring

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, which are often initiated by nucleophiles or proceed under thermal or acidic conditions. rsc.org These reactions are a key aspect of the chemical reactivity of spiro[cyclopropane-1,1'-inden]-3'(2'H)-one and related compounds. nih.gov

Spiro-activated cyclopropanes, such as the title compound, react with nucleophiles under relatively mild conditions. nih.gov The orthogonal orientation of the cyclopropane ring and the plane of the activating carbonyl group facilitates the delocalization of negative charge in the transition state. nih.gov

Nucleophilic attack can occur at one of the cyclopropane carbons, leading to the cleavage of a carbon-carbon bond and the formation of a more stable, open-chain product. nih.gov A variety of nucleophiles can be employed in these reactions, including amines, thiols, and stabilized carbanions. nih.govscribd.com

For example, the reaction of spiro-activated cyclopropanes with thiophenolates has been studied, leading to the formation of methylene-extended Michael adducts. nih.govnih.gov The kinetics of these SN2-type ring-opening reactions have been investigated, revealing that the presence of an aryl group on the cyclopropane ring can accelerate the reaction. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Spiro-Activated Cyclopropanes
Spirocyclopropane DerivativeNucleophileSolventProduct Type
1,3-indandione-derived spiro-activated cyclopropaneThiophenolatesDMSOMethylene-extended Michael adducts nih.govnih.gov
Spiro[cyclopropane-1,3′-oxindole]Azide ionNot specified3-(2-azidoethyl)oxindoles acs.org
Spiro[cyclopropane-1,3′-oxindole]Aromatic aminesNot specifiedγ-aminocarbonyl compounds acs.org

Derivatization Strategies for Functional Group Elaboration

The versatile reactivity of this compound allows for a wide range of derivatization strategies to elaborate its functional groups.

The ketone moiety can be converted into other functional groups, such as oximes, hydrazones, and imines, through condensation reactions with the corresponding nitrogen-based nucleophiles. These derivatives can serve as intermediates for further transformations.

The products of the cyclopropane ring-opening reactions offer a wealth of opportunities for functional group elaboration. nih.gov For instance, the resulting open-chain compounds can possess new functional groups that can be further modified. This provides a pathway to more complex molecular architectures. nih.gov

Rearrangement Reactions and Skeletal Modifications

The strained nature of the spirocyclic system in this compound makes it a candidate for various rearrangement reactions, which can lead to significant skeletal modifications.

Thermal Rearrangements: Under thermal conditions, divinylcyclopropanes, which share structural similarities with the title compound, are known to undergo rearrangements to form vinylcyclopentenes. nih.gov It is conceivable that under appropriate conditions, this compound could undergo similar thermal transformations.

Acid-Catalyzed Rearrangements: In the presence of acid, spirocyclopropaneanthrones have been shown to undergo ring-opening of the cyclopropyl (B3062369) ring. rsc.org A similar acid-catalyzed rearrangement could be envisioned for this compound, potentially leading to the formation of fused or bridged ring systems.

Semipinacol Rearrangement: A 'strain-relocating' semipinacol rearrangement has been reported for 1-bicyclobutylcyclopropanol intermediates, leading to the formation of spiro[3.3]heptan-1-ones. nih.gov This type of rearrangement, driven by the release of ring strain, could be a potential reaction pathway for derivatives of this compound. nih.gov

Theoretical and Computational Investigations of Spiro Cyclopropane 1,1 Inden 3 2 H One

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity

While direct DFT studies on spiro[cyclopropane-1,1'-inden]-3'(2'H)-one are not extensively documented in the literature, research on analogous spiro compounds provides a framework for understanding its properties. For instance, a study on a novel spiro compound formed from the dimerization of (E)-5-methoxy-2-(3-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one utilized DFT calculations to analyze its electronic characteristics. mdpi.com The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability.

Table 1: Frontier Molecular Orbital Energies of an Analogous Spiro Compound

Compound HOMO (Hartree) LUMO (Hartree) ΔE (Hartree)
Dimerized Indenone -0.255 -0.091 0.164

Data from a study on a related dimeric spiro compound. mdpi.com

DFT calculations can also be employed to map the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps in identifying the electrophilic and nucleophilic sites within the molecule. In a computational study on spiro[indene-2,2'- nih.govnih.govresearchgate.netoxathiazine]-1,3-diones, DFT with the B3LYP functional was used to pinpoint these reactive centers, which is crucial for predicting how the molecule will interact with other reagents. nih.gov Such analyses would be invaluable in understanding the reactivity of the title compound.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of transition state structures and activation energies. This provides a detailed understanding of the reaction mechanism at a molecular level.

For this compound, these calculations can shed light on its formation and subsequent reactions. The synthesis of spirocyclopropanes often involves the reaction of an electron-deficient alkene with a nucleophile. A computational investigation into the dimerization of 2-(E)-benzylidene-1-indanone under basic conditions, which forms a complex spiro compound, employed DFT methods at the B3LYP/6-31G level to study the molecular mechanism. researchgate.net The study proposed a process involving a Michael addition followed by an intramolecular cyclization. researchgate.net

Furthermore, the reactivity of the cyclopropane (B1198618) ring in donor-acceptor (D-A) spirocyclopropanes has been a subject of theoretical inquiry. A DFT study on the cycloaddition reaction between a D-A spirocyclopropane and aldehydes, catalyzed by an acid, detailed a three-stage reaction mechanism. nih.gov The calculations, performed at the M06-2X/6-311+G(d,p)//B3LYP-D3/6-31G(d,p) level, elucidated the activation of the cyclopropane ring, the nucleophilic attack by the aldehyde, and the final ring-opening and formation of the product. nih.gov This type of computational approach could be applied to predict the behavior of this compound in the presence of various electrophiles and nucleophiles.

Table 2: Stages of a D-A Spirocyclopropane Reaction Mechanism

Stage Description
1. Activation The D-A cyclopropane is activated by a Brønsted acid catalyst.
2. Nucleophilic Attack The aldehyde acts as a nucleophile, attacking the activated spirocyclopropane.
3. Product Formation Subsequent ring-opening and cyclization lead to the final product.

Based on a theoretical study of a related spirocyclopropane reaction. nih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of spiro compounds is a key determinant of their physical and biological properties. Conformational analysis, through computational methods, helps in identifying the most stable conformations and understanding the energy barriers between them.

In a study of a spiro[indene-1,1′-benzo[e]indolin]-2′-one, it was found that the five-membered ring of the 1H-pyrrol-2(3H)-one moiety adopts an envelope conformation, with the spiro carbon atom at the flap position. researchgate.net This highlights the non-planar nature of the ring systems in such spiro compounds. Theoretical modeling can predict such conformational preferences and the energy differences between various conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

While MD simulations specifically for this compound have not been reported, studies on related spiro-indene structures demonstrate the utility of this technique. A detailed computational study on the interaction between spiro[indene-2,2'- nih.govnih.govresearchgate.netoxathiazine]-1,3-diones and DNA utilized MD simulations for a duration of 100 ns. nih.gov The simulations were analyzed to understand the stability of the complex and the nature of the interactions. nih.gov

Key parameters analyzed in such simulations include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Intermolecular Hydrogen Bonds: To quantify the hydrogen bonding interactions with a target molecule or solvent.

Radial Distribution Functions (RDF): To understand the spatial arrangement of molecules in a system.

A study on the merocyanine (B1260669) form of a spirooxazine derivative also employed MD simulations to investigate conformational changes and flexibility both in the presence and absence of solvent molecules. mdpi.com These simulations revealed how interactions with the solvent influence the structure and stability of the molecule. mdpi.com Similar MD studies on this compound could provide valuable information on its dynamic behavior in different solvents and its potential interactions with biological macromolecules.

Table 3: Common Parameters Analyzed in Molecular Dynamics Simulations

Parameter Description
RMSD Measures the average distance between the atoms of the molecule in a given conformation and a reference conformation.
RMSF Indicates the fluctuation of each atom from its average position during the simulation.
Hydrogen Bonds Analysis of the formation and breaking of hydrogen bonds over time.
RDF Describes how the density of surrounding particles varies as a function of distance from a reference particle.

Based on general principles of MD simulations and findings from studies on related spiro compounds. nih.gov

Applications in Advanced Organic Synthesis Utilizing Spiro Cyclopropane 1,1 Inden 3 2 H One As a Versatile Scaffold

Building Block for the Construction of More Complex Spirocyclic Frameworks

Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one is a member of the broader class of spiro-cyclopropane compounds, which are recognized as versatile building blocks for the synthesis of more elaborate spirocyclic systems. The reactivity of the cyclopropane (B1198618) ring and the ketone functional group allows for a variety of chemical transformations, enabling chemists to expand upon the core structure.

The synthesis of complex spirocyclic molecules often involves reactions that open the cyclopropane ring or modify the indene (B144670) core. For instance, cycloaddition reactions with the C=C bond of the indene moiety or reactions involving the ketone can lead to the formation of new fused or spiro-rings. Research on analogous compounds, such as spiro[cyclopropane-1,3'-indolin]-2'-ones, demonstrates that the cyclopropane ring can be constructed through various methods, including reactions with diazomethane (B1218177) or the use of ylides, to create the spiro-junction. clockss.orguow.edu.au These synthetic strategies highlight the accessibility of the spiro-cyclopropane motif.

Once formed, this scaffold can undergo further derivatization. The ketone can be reduced to an alcohol, which can then participate in esterification or etherification reactions. The aromatic part of the indene ring can undergo electrophilic or nucleophilic substitution, allowing for the introduction of a wide range of functional groups. These modifications are crucial for building more complex molecules and for fine-tuning the properties of the final compounds.

The table below illustrates the types of complex spirocyclic frameworks that can be generated from precursors related to this compound, showcasing the scaffold's versatility.

Table 1: Examples of Complex Spirocyclic Frameworks Derived from Related Scaffolds

Starting Scaffold Type Reaction Type Resulting Complex Framework Reference
3-Methyleneindolin-2-ones Metal-free cyclopropanation Spiro[cyclopropane-1,3'-indolin]-2'-ones rsc.org
3-Aroylmethylene-indol-2-ones Reaction with Diazomethane Spiro[cyclopropane-1,3'(3H)indol]-2'(1'H)-ones clockss.org
Indolin-2-one Reaction with 1,2-dibromoethane (B42909) Spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) nih.gov
3-Bromooxindoles and 2-Arylidene-1,3-indanediones Organocatalytic [2+1] Cycloaddition Bispiro[indanedione-oxindole-cyclopropane]s acs.org

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The spiro-oxindole skeleton, of which this compound is a structural relative, is a prominent feature in numerous natural products and pharmacologically active molecules. researchgate.net The rigid, three-dimensional nature of this scaffold is often associated with potent and selective biological activity. Consequently, synthetic routes to access this core structure are of significant interest in medicinal chemistry and natural product synthesis.

While direct application of this compound in a completed total synthesis is not prominently documented, the synthesis of structurally similar spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has been extensively explored for their potential as anticancer agents. researchgate.net These compounds have been shown to exhibit promising activity against various human cancer cell lines. rsc.org For example, certain derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. researchgate.net

Furthermore, related spiro[cyclopropane-1,2-[2H]indo]-3'(1'H)-ones have been synthesized and evaluated for their biological activities, indicating the general utility of this class of compounds in medicinal research. nih.gov The cyclopropane ring is a key structural motif in many natural products, and synthetic chemists have developed various methods for its construction during total synthesis. The presence of the spiro-fused cyclopropane in the indenone framework provides a unique starting point for accessing novel analogs of bioactive molecules.

Development of Diverse Chemical Libraries for Functional Exploration

Chemical libraries comprising structurally diverse compounds are essential for modern drug discovery and chemical biology. The this compound scaffold is an attractive core for the development of such libraries due to its synthetic tractability and complex three-dimensional shape. By systematically modifying the core structure, a large number of distinct compounds can be generated for high-throughput screening.

The general strategy involves using the spiro-cyclopropane core and introducing a variety of substituents at different positions. For example, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer properties. researchgate.net This approach allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the biological activity of a lead compound.

The creation of these libraries often employs combinatorial chemistry principles, where different building blocks are combined to rapidly generate a large set of products. The functional groups on the this compound scaffold, such as the ketone and the aromatic ring, serve as handles for such diversification. The inherent rigidity of the spiro-center helps in pre-organizing the appended functionalities in 3D space, which can lead to higher binding affinities and selectivities for biological targets. lifechemicals.com

Table 2: Potential Diversification Points on the this compound Scaffold for Library Synthesis

Position of Modification Type of Functional Group Introduced Potential Synthetic Reaction
Ketone at C3' Alcohols, Imines, Alkenes Reduction, Condensation, Wittig reaction
Aromatic Ring (Benzene part) Halogens, Nitro, Alkyl, Acyl groups Electrophilic Aromatic Substitution
Cyclopropane Ring Various substituents Ring-opening reactions followed by functionalization
Indene Ring (non-aromatic part) Additional functional groups Michael addition, Alkylation

Potential Utility in Material Science and Advanced Organic Materials

The unique electronic and structural properties of conjugated organic molecules make them promising candidates for applications in material science, including organic electronics and photonics. The indene framework within this compound is a conjugated system that could potentially be exploited in the design of novel organic materials.

Derivatives of indoline-2-one, a structure closely related to the indenone core of the title compound, have been investigated as precursors for organic luminescent molecules. nih.gov This suggests that the electronic properties of the indenone system could be tuned through chemical modification to produce materials with interesting photophysical properties, such as fluorescence or phosphorescence.

The spiro-center introduces a point of significant three-dimensionality, which can be advantageous in materials science. For example, incorporating such non-planar structures into polymers can disrupt crystal packing, leading to materials with increased solubility and altered solid-state morphology. This is a common strategy to improve the processability of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While specific research on this compound for materials applications is not widely reported, the structural motifs it contains are relevant to the design of advanced organic materials. evitachem.com

Conclusion and Future Research Directions in Spiro Cyclopropane 1,1 Inden 3 2 H One Chemistry

Summary of Key Methodological Advances and Structural Insights

Significant progress has been made in the synthesis of spiro[cyclopropane-1,1'-inden]-3'(2'H)-one and its analogs. Early methods often involved the reaction of 1,3-indandione (B147059) with various reagents to construct the spiro-cyclopropane ring. A notable approach has been the use of arsenic ylides with electron-deficient olefins in the presence of potassium carbonate and trace water, which yields spiro cyclopropane (B1198618) derivatives with high stereoselectivity. The structures of these compounds have been extensively characterized using modern spectroscopic techniques, including 1H NMR, 13C NMR, infrared spectroscopy, and mass spectrometry.

More recent advancements have focused on developing highly stereoselective and efficient synthetic routes. For instance, a facile and highly stereoselective synthesis of trifluoromethyl-containing spiro[cyclopropane-1,2'-indane]-1',3'-diones has been achieved through the reaction of arsonium (B1239301) bromides with 2-(4-(trifluoromethyl)benzylidene)-1H-indene-1,3(2H)-dione using potassium fluoride (B91410) or potassium carbonate as a base. researchgate.net The relative stereochemistry of these products was unequivocally confirmed by single-crystal X-ray structural analysis and 1H-1H NOESY techniques. researchgate.net

Furthermore, one-pot procedures have been developed for the synthesis of new spiro derivatives of indenoquinoxaline containing a cyclopropane ring from chalcones, showcasing the versatility of this scaffold in constructing more complex heterocyclic systems. arkat-usa.org The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) followed by in situ treatment with lead(IV) acetate (B1210297) yields two new diastereomers, with one being produced in a diastereoselectively higher yield. arkat-usa.org

Structural elucidation has been a cornerstone of this research area. The crystal structure of spiro[cyclopropane-1,3′-indolin]-2′-one reveals a dihedral angle of 87.65 (17)° between the mean plane of the cyclopropane ring and the indole (B1671886) ring system. nih.gov In the crystalline state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains. nih.gov Such detailed structural information is crucial for understanding the reactivity and potential biological interactions of these molecules.

A summary of representative synthetic methodologies is presented in the table below.

Starting MaterialsReagents and ConditionsProductKey FeaturesReference
Electron-deficient olefins and arsenic ylideK2CO3, trace H2O, diethunol dimethyl etheneSpiro cyclopropane derivativesHigh stereoselectivity researchgate.net
2-(4-(Trifluoromethyl)benzylidene)-1H-indene-1,3(2H)-dione and Arsonium bromidesKF or K2CO3, CH2Cl2trans-2,3-dihydro-spiro[cyclopropane-1,2'-indane]-1',3'-dioneHigh stereoselectivity researchgate.net
Chalcones and Hydrazine hydrateLead(IV) acetate (in situ)Spiro indenoquinoxaline derivativesOne-pot, diastereoselective arkat-usa.org
Indolin-2-one and 1,2-dibromoethane (B42909)KOH, THF, refluxSpiro[cyclopropane-1,3′-indolin]-2′-oneDirect cyclopropanation nih.gov

Emerging Trends in Asymmetric Synthesis and Catalysis for Spirocyclic Systems

The development of asymmetric methods for the synthesis of chiral spirocyclic compounds is a rapidly evolving field, driven by the demand for enantiomerically pure molecules in drug discovery. For this compound and related systems, organocatalysis and transition-metal catalysis have emerged as powerful tools.

Organocatalytic asymmetric [2+1] cycloaddition reactions have been successfully employed to construct bispiro[indanedione-oxindole-cyclopropane]s. acs.org These reactions, often catalyzed by squaramide derivatives, proceed via a tandem Michael-alkylation sequence between 2-arylidene-1,3-indanediones and 3-bromooxindoles, affording the products in high yields with excellent diastereo- and enantioselectivities. acs.org The mechanism is believed to involve an asymmetric Michael addition of the 2-arylidene-1,3-indanedione with an in situ generated ammonium (B1175870) ylide, followed by an intramolecular cyclization. acs.org

Bifunctional phosphonium (B103445) salt catalysts have also been utilized in the asymmetric [2+1] cyclopropanation of 3-alkenyl-oxindoles with α-bromoketones to construct enantiopure spiro[cyclopropane-oxindole] skeletons. rsc.org This method provides access to products with three vicinal stereocenters in high yields and with excellent stereoselectivities. rsc.org

Transition metal catalysis, particularly with palladium, has shown promise in the construction of spirocyclic systems. For instance, a palladium-catalyzed (3+2) spiro-annulation has been developed that merges C(sp2)-C(sp2) σ-bond activation and desymmetrization to form oxaspiro products. researchgate.net While not directly applied to this compound, this methodology highlights the potential for developing novel catalytic cycles for the synthesis of complex spiro compounds.

A summary of recent catalytic asymmetric approaches is provided below.

Reaction TypeCatalystSubstratesProductStereoselectivityReference
[2+1] CycloadditionSquaramide2-Arylidene-1,3-indanediones, 3-BromooxindolesBispiro[indanedione-oxindole-cyclopropane]sHigh dr and ee acs.org
[2+1] CyclopropanationChiral bifunctional phosphonium salt3-Alkenyl-oxindoles, α-BromoketonesSpiro[cyclopropane-oxindole]sHigh dr and ee rsc.org
(3+2) Spiro-annulationPalladium complex with chiral ligandCyclopropenones, Cyclopentene-1,3-dionesOxaspiro-productsGood to excellent de and ee researchgate.net

Unexplored Reactivity Pathways and Functionalization Opportunities

While significant strides have been made in the synthesis of this compound derivatives, their full reactive potential remains largely untapped. The inherent strain of the cyclopropane ring, coupled with the electronic properties of the indenone moiety, suggests a wealth of unexplored chemical transformations.

One area ripe for exploration is the ring-opening reactions of these spirocyclopropanes. The kinetics of S_N2-type ring-opening reactions of spiro-activated cyclopropanes derived from 1,3-indandione with thiophenolates have been investigated, revealing that the reactions proceed via selective nucleophilic attack at the C2 position of the cyclopropane ring. nih.gov Further studies into the reactions with a broader range of nucleophiles and under different catalytic conditions could unveil novel synthetic pathways. The development of enantioselective ring-opening reactions would be particularly valuable for accessing chiral, functionalized indanone derivatives.

The functionalization of the indenone core of this compound is another promising avenue for future research. Electrophilic and nucleophilic aromatic substitution reactions on the benzene (B151609) ring could be explored to introduce a variety of functional groups, thereby enabling the synthesis of a diverse library of derivatives for biological screening. Furthermore, reactions at the carbonyl group, such as reductions, oxidations, and additions of organometallic reagents, could provide access to a range of novel spirocyclic alcohols and other functionalized compounds. evitachem.com

The development of domino reactions that leverage the unique reactivity of the spiro[cyclopropane-indenone] scaffold could lead to the rapid construction of complex polycyclic molecules. For example, a reaction sequence involving a ring-opening of the cyclopropane followed by an intramolecular cyclization could be a powerful strategy for synthesizing fused-ring systems.

Prospects for Rational Design of Novel Spiro[cyclopropane-Indenone]-Based Architectures

The spiro[cyclopropane-indenone] scaffold holds considerable promise for the rational design of novel molecular architectures with potential applications in medicinal chemistry and materials science. The rigid, three-dimensional nature of this framework makes it an attractive starting point for the design of enzyme inhibitors and receptor ligands.

Derivatives of the closely related spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in several human cancers. nih.gov Optimization of this series was guided by computational modeling of a PLK4 X-ray structure, demonstrating the power of rational design in this context. nih.gov The cyclopropane-linked compounds exhibited improved physicochemical, ADME, and pharmacokinetic properties compared to their alkene-linked congeners. nih.gov Similarly, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and shown to possess significant anticancer activity against various human cancer cell lines. nih.gov

These findings strongly suggest that the this compound core could serve as a valuable pharmacophore for the development of new therapeutic agents. Rational drug design strategies, combining computational modeling with targeted synthesis, can be employed to design derivatives with enhanced potency and selectivity against specific biological targets. For example, the introduction of specific substituents on the aromatic ring or the cyclopropane moiety could be used to optimize interactions with the active site of a target protein.

Beyond medicinal chemistry, the unique photophysical properties of the indenone chromophore, combined with the rigid spirocyclic framework, could be exploited in the design of novel organic materials for applications in electronics and photonics. The synthesis of polymers incorporating the spiro[cyclopropane-indenone] unit could lead to materials with interesting thermal and mechanical properties.

Q & A

Q. What are the standard synthetic routes for Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one derivatives?

Common methods include:

  • [4+2] Cycloaddition reactions for constructing the spirocyclic core, as demonstrated in related spiro benzoxathiole derivatives .
  • One-pot tandem reactions using pyridinium ylides for stereoselective cyclopropanation, achieving high yields (e.g., triethylamine-catalyzed reactions with 4-chlorophenacyl bromide and aromatic aldehydes) .
  • Multi-component synthesis for efficient assembly of complex spiro frameworks, such as indeno-pyridine hybrids .

Q. How is the structural confirmation of spiro compounds performed experimentally?

Key techniques include:

  • X-ray crystallography to resolve stereochemistry and confirm cyclopropane ring geometry (e.g., crystal structure analysis of trans-2-(4-chlorobenzoyl)-3-aryl derivatives) .
  • NMR spectroscopy (1H, 13C, 2D-COSY, NOESY) for assigning proton environments and detecting spatial interactions, particularly for unresolved stereochemical assignments .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

Q. What functionalization strategies are used to modify spiro compounds?

  • Halogenation (e.g., bromination at the 5' or 6' positions) to introduce reactive sites for cross-coupling reactions .
  • Oxime formation via hydroxylamine treatment of ketone groups, enabling further derivatization .
  • Substituent-directed regioselectivity using methoxy or tert-butyl groups to control reaction outcomes .

Advanced Research Questions

Q. How can stereochemical challenges in spiro compound synthesis be addressed?

  • Chiral catalysts or auxiliaries to enforce enantioselectivity, as seen in the synthesis of rel-(1S,3S)-3-iodo derivatives .
  • Computational modeling (DFT or molecular docking) to predict preferred stereoisomers and validate experimental data .
  • Comparative analysis of optical rotation data (e.g., [α]D values) with natural products like ptaquiloside ([α]D22 = -188° in methanol) .

Q. What methodologies resolve contradictions in spectral or bioactivity data?

  • Cross-validation using complementary techniques (e.g., X-ray vs. NOESY for stereochemical conflicts) .
  • Dose-response assays to clarify bioactivity discrepancies (e.g., antimicrobial testing at varying concentrations, as in compound 4i showing 48% nematode mortality at 250 µg/mL) .
  • Solvent-effect studies to account for spectral shifts, particularly for hygroscopic compounds like ptaquiloside .

Q. How do substituents influence the bioactivity of spiro derivatives?

  • Electron-withdrawing groups (e.g., bromine) enhance antifungal activity by increasing electrophilicity .
  • Hydrophilic moieties (e.g., hydroxyl or glucopyranosyl groups) improve solubility and bioavailability, as observed in ptaquiloside’s carcinogenic mechanism .
  • Aromatic substituents (e.g., 4-dimethylaminophenyl) boost antimicrobial potency through membrane disruption .

Q. What advanced techniques are used to study spiro compound reactivity?

  • Kinetic isotope effects (KIE) to probe cyclopropane ring-opening mechanisms .
  • In situ FTIR monitoring of multi-step reactions (e.g., pyridinium ylide formation and cyclopropanation) .
  • HPLC-MS for tracking natural product degradation (e.g., ptaquiloside stability in bovine milk) .

Q. How are computational tools applied to spiro compound research?

  • Molecular dynamics simulations to study cyclopropane ring strain and stability .
  • Docking studies to predict binding affinities for antimicrobial targets (e.g., bacterial topoisomerases) .
  • Spectroscopic prediction software (e.g., ACD/Labs) to simulate NMR shifts for complex stereoisomers .

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